molecular formula C9H13NO B13816499 2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one

2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one

Cat. No.: B13816499
M. Wt: 151.21 g/mol
InChI Key: PEGKPXVCUUNENU-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-2-azabicyclo[220]hex-5-en-3-one is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of photochemistry to induce cycloaddition reactions. For instance, the preparation of similar bicyclic compounds has been achieved through [2+2] cycloaddition reactions using photochemical methods .

Industrial Production Methods

Industrial production of this compound would likely involve scalable photochemical processes. Flow photochemistry has been explored as a method to enhance the throughput and efficiency of such reactions, reducing reaction times significantly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could yield alkanes or alcohols.

Scientific Research Applications

2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one is unique due to its azabicyclo structure, which imparts different chemical properties and reactivity compared to its oxygen-containing counterparts. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(2-methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one

InChI

InChI=1S/C9H13NO/c1-6(2)5-10-8-4-3-7(8)9(10)11/h3-4,6-8H,5H2,1-2H3

InChI Key

PEGKPXVCUUNENU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2C=CC2C1=O

Origin of Product

United States

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